(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid
CAS No.: 22701-42-4
Cat. No.: VC6096428
Molecular Formula: C9H11NO2S
Molecular Weight: 197.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22701-42-4 |
|---|---|
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.25 |
| IUPAC Name | 2-(2-pyridin-2-ylethylsulfanyl)acetic acid |
| Standard InChI | InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12) |
| Standard InChI Key | AXZGRWHZPFHEOQ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CCSCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of (2-pyridin-2-yl-ethylsulfanyl)-acetic acid is C₉H₁₁NO₂S, with a molecular weight of 209.26 g/mol . Comparative data for structurally related compounds, such as (pyridin-2-ylsulfanyl)-acetic acid (CAS 10002-29-6, C₇H₇NO₂S), highlight the impact of the ethyl spacer on molecular properties .
Table 1: Comparative Molecular Properties
Spectroscopic Data
While experimental spectral data for (2-pyridin-2-yl-ethylsulfanyl)-acetic acid are not explicitly reported in the literature, analogs such as (pyridin-2-ylsulfanyl)-acetic acid provide reference insights :
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¹H NMR: Pyridine protons resonate at δ 8.3–7.2 ppm, sulfanyl methylene groups at δ 3.8–3.5 ppm, and carboxylic acid protons at δ 12–10 ppm (broad).
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present).
Synthesis and Chemical Reactivity
Synthetic Routes
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Thiol-Ene Reaction: Coupling 2-vinylpyridine with mercaptoacetic acid.
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Nucleophilic Substitution: Reacting 2-(bromoethyl)pyridine with thioglycolic acid.
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Expected Intermediate |
|---|---|---|---|
| 1 | Thiol-ene addition | 2-Vinylpyridine, thioglycolic acid, AIBN, 70°C | 2-(Pyridin-2-yl-ethylsulfanyl)-acetic acid |
| 2 | Acidic workup | HCl, H₂O | Purification via crystallization |
Reactivity Profile
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Carboxylic Acid Derivatives: Forms esters, amides, and anhydrides. For instance, reaction with HATU/DMF facilitates amide bond formation .
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Sulfur-Based Reactions: The sulfanyl group participates in oxidation (to sulfoxides/sulfones) and alkylation reactions.
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Coordination Chemistry: The pyridine nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling metal-organic framework (MOF) synthesis .
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